Cas no 6961-99-5 (Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI))
6961-99-5 structure
Product Name:Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI)
CAS No:6961-99-5
MF:C18H14N2O4S2
MW:386.444761753082
CID:510707
PubChem ID:234199
Update Time:2025-04-19
Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI)
- (4Z)-2-methoxy-4-[(5E)-5-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,6-dihydro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-ylidene]cyclohexa-2,5-dien-1-one
- 2.5-Bis-<4-hydroxy-3-methoxy-phenyl>-thiazolo<5.4-d>thiazol
- 4,4'-([1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-diyl)bis(2-methoxyphenol)
- 4,4'-(THIAZOLO(5,4-D)THIAZOLE-2,5-DIYL)BIS(2-METHOXYPHENOL)
- DTXSID50989710
- QL83MM9XEE
- AKOS024278987
- NSC-33624
- PHENOL, 4,4'-THIAZOLO(5,4-D)THIAZOLE-2,5-DIYLBIS(2-METHOXY-
- 6961-99-5
- NSC33624
- 4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)
- 4,4'-[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-diylbis(2-methoxyphenol)
- UNII-QL83MM9XEE
- Oprea1_108382
- 4-[5-(4-hydroxy-3-methoxyphenyl)(1,3-thiazolo[5,4-d]1,3-thiazol-2-yl)]-2-metho xyphenol
- 4-[5-(4-hydroxy-3-methoxy-phenyl)thiazolo[5,4-d]thiazol-2-yl]-2-methoxy-phenol
- NSC 33624
- 4,4'-(1,3)Thiazolo(5,4-d)(1,3)thiazole-2,5-diylbis(2-methoxyphenol)
-
- Inchi: 1S/C18H14N2O4S2/c1-23-13-7-9(3-5-11(13)21)15-19-17-18(25-15)20-16(26-17)10-4-6-12(22)14(8-10)24-2/h3-8,21-22H,1-2H3
- InChI Key: DKUNOJAKNUTPPS-UHFFFAOYSA-N
- SMILES: S1C2=C(N=C1C1C=CC(=C(C=1)OC)O)SC(C1C=CC(=C(C=1)OC)O)=N2
Computed Properties
- Exact Mass: 386.03900
- Monoisotopic Mass: 386.03949928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 446
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 141Ų
Experimental Properties
- PSA: 141.18000
- LogP: 4.51520
Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI) Related Literature
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
6961-99-5 (Phenol,4,4'-thiazolo[5,4-d]thiazole-2,5-diylbis[2-methoxy- (7CI,8CI,9CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
CN Supplier
Reagent